molecular formula C7H5Br2F B7900744 2,3-Dibromo-1-fluoro-4-methylbenzene

2,3-Dibromo-1-fluoro-4-methylbenzene

Cat. No.: B7900744
M. Wt: 267.92 g/mol
InChI Key: DJAAAZYVOUMCGI-UHFFFAOYSA-N
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Description

2,3-Dibromo-1-fluoro-4-methylbenzene is a halogenated aromatic compound with bromine atoms at positions 2 and 3, a fluorine atom at position 1, and a methyl group at position 4. Its molecular formula is C₇H₅Br₂F. The compound’s structural features make it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development. The analysis below extrapolates trends from structurally similar compounds referenced in the evidence.

Properties

IUPAC Name

2,3-dibromo-1-fluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAAAZYVOUMCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-1-fluoro-4-methylbenzene typically involves the halogenation of 1-fluoro-4-methylbenzene. The process includes:

    Bromination: The introduction of bromine atoms to the benzene ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Using large quantities of bromine and appropriate catalysts.

    Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

    Nucleophiles: Such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 2,3-dihydroxy-1-fluoro-4-methylbenzene.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2,3-Dibromo-1-fluoro-4-methylbenzene serves as a crucial intermediate in the synthesis of more complex organic compounds. Its bromine and fluorine substituents allow for electrophilic aromatic substitution reactions, facilitating the formation of various derivatives used in pharmaceuticals and agrochemicals. The compound can undergo further transformations to yield functionalized products that are essential in organic synthesis pathways.

Reactivity and Mechanism
The presence of multiple halogen atoms increases the reactivity of this compound. It can participate in nucleophilic substitution reactions or serve as a precursor for cross-coupling reactions, which are fundamental in constructing complex molecular architectures. The mechanism typically involves the formation of reactive intermediates such as carbocations or radicals, enabling diverse chemical transformations.

Biological Research

Biological Activity Investigation
Research has indicated that this compound may exhibit potential biological activities. Studies are ongoing to explore its interactions with various biomolecules, including enzymes and receptors. This compound is being investigated for its role in drug development, particularly as a pharmacophore or lead compound for therapeutic agents targeting specific diseases.

Case Study: Anticancer Activity
In recent studies, compounds related to this compound have been evaluated for their anticancer properties. For instance, investigations into dual-target inhibitors have shown promising results against cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival . Such findings suggest that derivatives of this compound could be valuable in developing novel cancer therapies.

Industrial Applications

Production of Specialty Chemicals
Industrially, this compound is utilized in the manufacture of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical characteristics, such as thermal stability and reactivity under various conditions.

Agrochemical Development
The compound also finds applications as an agrochemical intermediate. Its derivatives are explored for use in pesticides and herbicides due to their ability to target specific biological pathways in pests while minimizing harm to non-target organisms .

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Chemical Synthesis Intermediate for synthesizing complex organic compounds; participates in electrophilic substitutionsUsed in pharmaceuticals and agrochemicals
Biological Research Investigated for biological activity; potential drug developmentAnticancer studies on related compounds
Industrial Use Production of specialty chemicals; utilized in agrochemical formulationsPesticide development

Mechanism of Action

The mechanism by which 2,3-Dibromo-1-fluoro-4-methylbenzene exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.

    Pathways Involved: The pathways involved can include inhibition or activation of enzymatic activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

1,4-Dibromo-2,3-difluorobenzene (CAS 156682-52-9)

  • Molecular Formula : C₆H₂Br₂F₂
  • Key Features : Bromine at positions 1 and 4, fluorine at 2 and 3.
  • Reactivity : The electron-withdrawing fluorine atoms reduce electron density on the benzene ring, directing electrophilic substitution to less hindered positions. Bromine’s size and polarizability enhance susceptibility to nucleophilic aromatic substitution .
  • Applications : Used in synthesizing fluorinated polymers and liquid crystals.
  • Safety : Requires handling in authorized facilities due to hazards associated with brominated aromatics .

1-Bromo-2,3-difluoro-4-methoxybenzene (CAS 121219-03-2)

  • Molecular Formula : C₇H₅BrF₂O
  • Key Features : Methoxy group at position 4 instead of methyl.
  • Electronic Effects : The methoxy group is strongly electron-donating via resonance, contrasting with the electron-donating methyl group in the target compound. This difference alters regioselectivity in reactions like Suzuki-Miyaura couplings .
  • Synthetic Utility : Preferred for generating ether-linked bioactive molecules.

4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)

  • Molecular Formula : C₆H₇BrN₂
  • Key Features: Amino groups at positions 1 and 2, bromine at 4.
  • Reactivity: Amino groups enable chelation in metal-catalyzed reactions, making this compound a precursor for ligands in coordination chemistry. Bromine facilitates cross-coupling .
  • Limitations : Air-sensitive due to oxidation of amines.

5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (CAS 511540-64-0)

  • Molecular Formula : C₁₃H₄BrF₇O
  • Key Features : Highly fluorinated structure with a bromine atom and trifluoromethyl ether linkage.
  • Properties : High lipophilicity (XLogP3 = 5.3) due to multiple fluorine atoms, making it suitable for agrochemical applications. Bromine enhances photostability .
  • Challenges : Complex synthesis and purification due to steric hindrance.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Halogen Positions Key Substituents XLogP3 Applications
This compound C₇H₅Br₂F ~287.93 (calc.) Br: 2,3; F: 1 Methyl (4) ~3.5* Pharmaceutical intermediates
1,4-Dibromo-2,3-difluorobenzene C₆H₂Br₂F₂ 291.89 Br: 1,4; F: 2,3 None ~2.8* Fluoropolymers
1-Bromo-2,3-difluoro-4-methoxybenzene C₇H₅BrF₂O 239.02 Br: 1; F: 2,3 Methoxy (4) ~2.1* Bioactive molecule synthesis
4-Bromo-1,2-diaminobenzene C₆H₇BrN₂ 187.04 Br: 4 Amino (1,2) ~1.3* Ligand synthesis
CAS 511540-64-0 C₁₃H₄BrF₇O 389.06 Br: 4; F: 2,6, etc. Difluoromethoxy, trifluoro 5.3 Agrochemicals

*Estimated based on structural analogs.

Key Research Findings

Substituent Effects :

  • Methyl vs. Methoxy : Methyl groups (electron-donating) increase electron density at the para position, favoring electrophilic attack, while methoxy groups redirect reactivity via resonance .
  • Halogen Positioning : Bromine at ortho positions (e.g., 2,3-Dibromo-...) increases steric hindrance, slowing reactions compared to para-brominated analogs .

Synthetic Applications: Brominated fluorobenzenes are pivotal in Suzuki couplings; fluorine atoms improve metabolic stability in drug candidates .

Safety Considerations :

  • Brominated compounds require stringent handling protocols due to toxicity risks .
  • Fluorinated derivatives exhibit higher environmental persistence, necessitating disposal regulations .

Biological Activity

Overview

2,3-Dibromo-1-fluoro-4-methylbenzene, with the molecular formula C7_7H5_5Br2_2F, is an aromatic compound that features two bromine atoms and one fluorine atom on a methyl-substituted benzene ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

The synthesis of this compound typically involves the halogenation of 1-fluoro-4-methylbenzene. The compound can undergo various chemical reactions, including:

  • Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines.
  • Oxidation and Reduction : Under specific conditions, it can be oxidized or reduced to form different derivatives.

Common Reagents

Reaction TypeCommon Reagents
Nucleophilic SubstitutionHydroxide ions (OH^-), amines (NH2_2)
OxidationPotassium permanganate (KMnO4_4), chromium trioxide (CrO3_3)
ReductionLithium aluminum hydride (LiAlH4_4), sodium borohydride (NaBH4_4)

The biological activity of this compound is attributed to its interaction with various biomolecules. The mechanism involves:

  • Molecular Targets : Interaction with specific enzymes or receptors.
  • Pathways : Inhibition or activation of enzymatic activity and alteration of cellular signaling pathways.

Biological Activity

Research indicates that this compound has potential applications in various biological contexts:

Antimicrobial Activity

Studies have evaluated the antimicrobial properties of similar compounds, suggesting that halogenated benzene derivatives can exhibit significant antibacterial activity. For instance, compounds with similar structures have shown effectiveness against multidrug-resistant strains of bacteria like Staphylococcus aureus and Klebsiella pneumoniae .

Case Studies

  • Antimicrobial Evaluation : A study investigated the synthesis and antimicrobial evaluation of halogenated compounds, indicating that certain derivatives possess notable antibacterial properties against Gram-positive and Gram-negative bacteria .
  • Fluorinated Compounds in Drug Development : Research has highlighted the role of fluorinated aromatic compounds in enhancing drug potency and selectivity. The presence of fluorine often increases the lipophilicity and metabolic stability of drugs .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

CompoundStructureBiological Activity
2,3-Dibromo-1-chloro-4-methylbenzeneContains chlorine instead of fluorineVaries based on halogen substitution
2,3-Dibromo-1-fluoro-4-ethylbenzeneEthyl group instead of methylPotentially different activity due to sterics
2,4-Dibromo-1-fluorobenzeneDifferent bromine positionsVaries based on substitution pattern

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